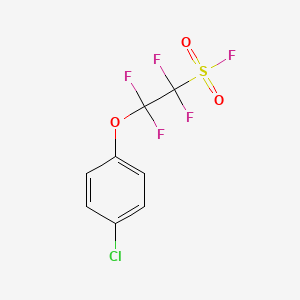
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” is a chemical compound with the molecular formula C8H4ClF5O3S . It has a molecular weight of 310.62 .
Synthesis Analysis
Sulfonyl fluorides, such as “this compound”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: FC(F)(C(F)(S(=O)(F)=O)F)OC1=CC=C(Cl)C=C1 .
Chemical Reactions Analysis
Sulfonyl fluorides, including “this compound”, have been used in various chemical reactions. For instance, they have been used in the synthesis of diverse functionalized sulfonyl fluorides .
Wissenschaftliche Forschungsanwendungen
Fluorination in Organic Synthesis
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride plays a significant role in fluorination, a key process in organic synthesis. Banks (1998) discusses the properties and applications of electrophilic fluorinating agents, highlighting their importance in creating organofluorine compounds, a crucial component in pharmaceuticals and agrochemicals. Another study by Fuchigami and Inagi (2020) emphasizes electrochemical systems for selective fluorination, offering insights into safer and more efficient synthesis methods involving compounds like this compound. Both studies underline the agent's utility in creating functionally diverse organofluorine compounds through selective fluorination processes (Banks, 1998) (Fuchigami & Inagi, 2020).
Utility in Synthesis of Functionalised Perfluorocyclohexanes
Fielding and Shirley (1991) conducted research on the synthesis of fluorosulphonyl perfluorocyclohexane carbonyl fluorides, using elemental fluorine for the fluorination of aromatic compounds. This study highlights the potential of using this compound in the creation of novel difunctional perfluorocyclohexanes, which can be further modified for various applications (Fielding & Shirley, 1991).
Application in Medical Imaging
The reagent's application extends to medical imaging, as demonstrated by Szarek et al. (1985). They explored the use of tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF) for rapid synthesis of deoxyfluoro sugars, which are integral in developing fluorinated-carbohydrate radiopharmaceuticals for medical imaging. This study underscores the potential of using this compound in creating compounds critical for advanced medical diagnostic techniques (Szarek, Hay, & Doboszewski, 1985).
Catalytic and Synthetic Applications
Singh and Shreeve (2004) highlight the breadth of applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), which is closely related to this compound. Their work focuses on the synthetic and structural aspects of organofluorine compounds, demonstrating the reagent's role in introducing fluorine into organic molecules effectively and straightforwardly. This research underscores the reagent's versatility in catalyzing a variety of electrophilic fluorination reactions, which are pivotal in pharmaceutical and agrochemical synthesis (Singh & Shreeve, 2004).
Wirkmechanismus
Target of Action
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride is a SuFEx reagent that transfers the 4-chlorophenoxy tetrafluoroethylsulfonyl moiety . This compound provides access to fluorinated sulfonamides, which are often used in medicinal chemistry for fluoroalkylation of drug candidates . Therefore, the primary targets of this compound are the drug candidates that are subject to fluoroalkylation .
Mode of Action
The compound interacts with its targets by transferring the 4-chlorophenoxy tetrafluoroethylsulfonyl moiety . This process results in the formation of fluorinated sulfonamides . The fluoroalkylation of drug candidates can enhance their properties, such as stability, potency, and selectivity .
Biochemical Pathways
The compound’s ability to form fluorinated sulfonamides suggests that it may influence pathways involving these molecules . Fluorinated sulfonamides have diverse biological activities and can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s use in medicinal chemistry suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the specific drug candidates it is used with . The impact of these properties on the compound’s bioavailability would also depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug candidates it is used with . By enabling the formation of fluorinated sulfonamides, the compound can enhance the properties of these drug candidates, potentially leading to improved therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the efficiency of the fluoroalkylation process . The specific effects of these factors would depend on the particular conditions under which the compound is used .
Biochemische Analyse
Biochemical Properties
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride plays a significant role in biochemical reactions, particularly as a SuFEx (Sulfur Fluoride Exchange) reagent. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with serine proteases, where it acts as an inhibitor by covalently modifying the active site serine residue. This interaction is crucial for its application as a protease inhibitor in biochemical assays . Additionally, it can form covalent bonds with specific amino acids in proteins, making it a useful tool for studying protein function and enzyme activity.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by inhibiting specific enzymes, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serine proteases can disrupt normal proteolytic processes, affecting various cellular functions such as apoptosis, cell proliferation, and differentiation . Furthermore, it can induce oxidative stress and mitochondrial dysfunction, leading to changes in cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. It binds to the active sites of enzymes, particularly serine proteases, forming a stable covalent bond that inhibits enzyme activity. This inhibition can lead to downstream effects on cellular processes regulated by these enzymes . Additionally, it can interfere with protein-protein interactions and disrupt normal cellular signaling pathways, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation or interaction with other components in the experimental system . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce toxic effects such as oxidative stress, inflammation, and cellular damage . These adverse effects are particularly pronounced in tissues with high metabolic activity, such as the liver and kidneys, where the compound can accumulate and exert its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism is influenced by factors such as enzyme expression levels and the presence of cofactors that modulate enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or mitochondria. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to specific organelles, such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, it can be targeted to other subcellular compartments through post-translational modifications or interactions with targeting signals that direct it to specific locations within the cell .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJASZBMMMPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)
![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)
![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)
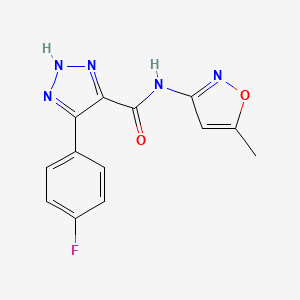
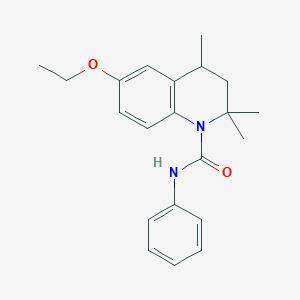
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)
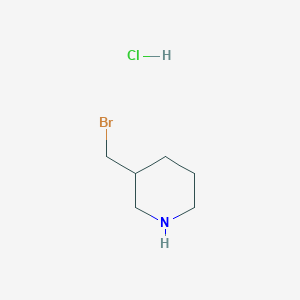

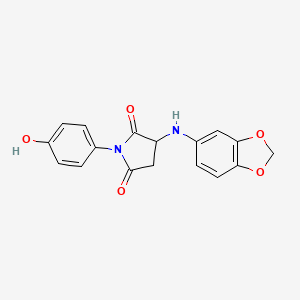
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
